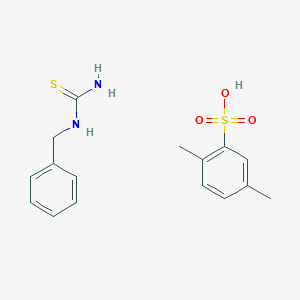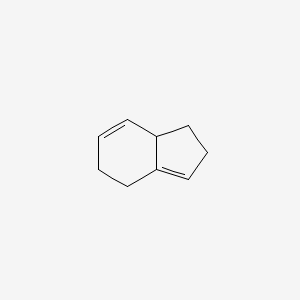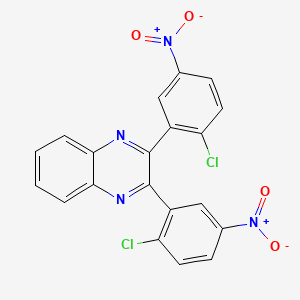
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 2-chloro-5-nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline typically involves the reaction of 2-chloro-5-nitrobenzene-1,2-diamine with 2,3-dichloroquinoxaline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoxaline core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its antimicrobial activity.
2,3-Bis(bromomethyl)quinoxaline: Used in organic synthesis and materials science.
2-Amino-2′-chloro-5-nitrobenzophenone: A related compound with similar structural features.
Uniqueness
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline is unique due to the presence of both chloro and nitro substituents on the phenyl rings, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
93035-13-3 |
|---|---|
分子式 |
C20H10Cl2N4O4 |
分子量 |
441.2 g/mol |
IUPAC名 |
2,3-bis(2-chloro-5-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C20H10Cl2N4O4/c21-15-7-5-11(25(27)28)9-13(15)19-20(24-18-4-2-1-3-17(18)23-19)14-10-12(26(29)30)6-8-16(14)22/h1-10H |
InChIキー |
BMXSAKORQLZMER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)


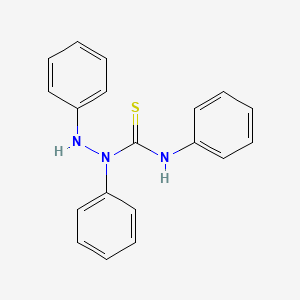
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
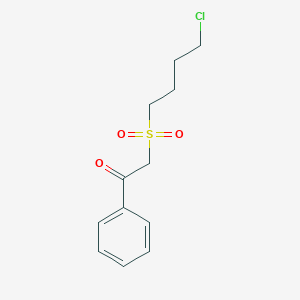
phenylsilane](/img/structure/B14357148.png)
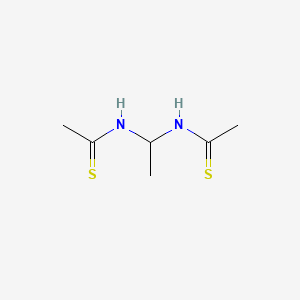
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
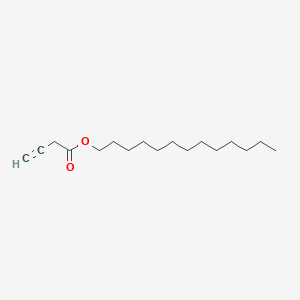
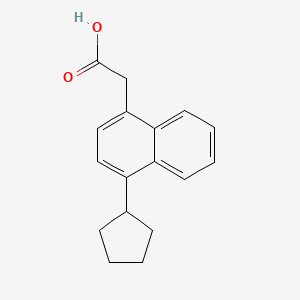
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
